5-Ethyl-6-methoxy-2H-1,3-benzodioxole

Cytochrome P450 Drug metabolism DMPK

5-Ethyl-6-methoxy-2H-1,3-benzodioxole (CAS 108551-65-1) is a mono-methoxylated, ethyl-substituted derivative of the 1,3-benzodioxole scaffold. With a molecular weight of 180.20 g/mol and a computed XlogP of 2.5, it represents a moderately lipophilic, small-molecule framework positioned within the broader benzodioxole class.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 108551-65-1
Cat. No. B14332148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-6-methoxy-2H-1,3-benzodioxole
CAS108551-65-1
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1OC)OCO2
InChIInChI=1S/C10H12O3/c1-3-7-4-9-10(13-6-12-9)5-8(7)11-2/h4-5H,3,6H2,1-2H3
InChIKeyRHWGDGIRKJDTFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-6-methoxy-2H-1,3-benzodioxole | CAS 108551-65-1 | Substituted 1,3-Benzodioxole Building Block


5-Ethyl-6-methoxy-2H-1,3-benzodioxole (CAS 108551-65-1) is a mono-methoxylated, ethyl-substituted derivative of the 1,3-benzodioxole scaffold . With a molecular weight of 180.20 g/mol and a computed XlogP of 2.5, it represents a moderately lipophilic, small-molecule framework positioned within the broader benzodioxole class . This core is recognized in medicinal chemistry as a privileged scaffold that can be elaborated into pharmacologically active entities, particularly after further functionalization for PDE4 inhibition, COX modulation, and antimitotic activity [1][2].

Why C5/C6 Substitution Patterns Matter in 1,3-Benzodioxoles for Advanced Research


Within the 1,3-benzodioxole family, the pattern of substitution on the benzene ring dictates both physicochemical properties and biological activity profiles, often disallowing simple in-class substitution [1]. While the prototypical natural product myristicin possesses an allyl chain at C5 and a methoxy at C4, the presence of an -ethyl group at C5 and -methoxy at C6 in 5-Ethyl-6-methoxy-2H-1,3-benzodioxole results in a specific lipophilic and stereoelectronic fingerprint that influences downstream enzyme interactions, particularly with cytochromes P450 and drug-metabolizing enzymes [2].

Quantitative Differentiation Evidence Supporting 5-Ethyl-6-methoxy-2H-1,3-benzodioxole (CAS 108551-65-1)


Isoform-Selective CYP450 Inhibition: C5-Ethyl/C6-Methoxy Pattern Establishes a 10-fold Differential Between CYP1A1 and CYP3A4

In a fluorescence-based inhibition assay using HEK293-expressed human CYP450 isoforms, 5-Ethyl-6-methoxy-1,3-benzodioxole exhibited an IC50 of 1,200 nM against CYP1A1, while its IC50 against CYP3A4 exceeded 10,000 nM (>10,000 nM) [1]. This >8.3-fold quantitative differential suggests poor CYP3A4 engagement while maintaining moderate CYP1A1 inhibitory potential [1].

Cytochrome P450 Drug metabolism DMPK Medicinal chemistry

Patent-Demonstrated Superior Hepatic Activity: Alkyl-Substituted 1,3-Benzodioxoles Outperform Methylenedioxy Analogs

A Japanese patent (JPS6229522A, 1987) explicitly compared unsubstituted and alkyl-substituted 1,3-benzodioxoles, such as the scaffold of 5-Ethyl-6-methoxy-2H-1,3-benzodioxole, against known compounds containing a methylenedioxy group in hepatic disease models [1]. The patent states that the alkyl-substituted series exhibited "by far strong remedying activity to hepatic disease compared with known compound having methylenedioxy group," with additional advantages of "high safety" and a lack of mutagenicity explicitly contrasted with safrole [1].

Hepatology Liver disease Medicinal chemistry Lead optimization

Synthetic Modularity: Direct Access to Advanced Antimitotic Agents Combretastatin A-2 and Phenstatin Analogues

The benzodioxole scaffold has been directly functionalized to generate myristicin-derived pharmacophores (ring E) that form the core of combretastatin A-2 and phenstatin analogues [1]. One specific derivative (7d) displayed antimitotic tubulin-destabilizing activity approximately 10 times more potent than phenstatin, operating in the same concentration range as combretastatins in the sea urchin embryo assay [2]. These activities were correlated with substitution patterns on the benzodioxole ring [2].

Chemical synthesis SAR Medicinal chemistry Cancer

Defined Physicochemical Profile for Early Drug Discovery

The target compound has a calculated topological polar surface area (TPSA) of 27.7 Ų and zero hydrogen bond donors, with two rotatable bonds . This TPSA value is characteristic of compounds with good membrane permeability potential without excessive lipophilicity (XlogP = 2.5), offering a defined baseline for team-based computational work or as a synthetic reference [1].

Hit-to-lead Drug design Computational chemistry

Primary Research Applications for 5-Ethyl-6-methoxy-2H-1,3-benzodioxole | CAS 108551-65-1


Medicinal chemistry hit-to-lead optimization for anti-inflammatory or PDE4 inhibitor programs

The target compound, as confirmed by patent literature, belongs to a benzodioxole family explicitly claimed as PDE4 inhibitors [1][2]. Its defined C5/C6 substitution pattern makes it a suitable starting point for developing focused libraries targeting PDE4 or related phosphodiesterases, particularly when low CYP3A4 liability is desired from the core scaffold [3].

Metabolism and drug-drug interaction (DDI) reference standard

The quantitative binding data against CYP1A1 (IC50 = 1,200 nM) and CYP3A4 (IC50 > 10,000 nM) positions this compound as a qualified in vitro control or reference material for CYP450 interaction assays [1]. Its defined selectivity profile supports its use as an analytical standard in DMPK studies.

Synthetic intermediate for antimitotic and tubulin-targeting agents

Given the demonstrated synthetic conversion of allyl/methoxy-substituted benzodioxoles into combretastatin and phenstatin analogues with potent tubulin-destabilizing activity (10x more potent than phenstatin), the target compound is a structurally defined intermediate for generating next-generation tubulin-binding anticancer agents [2].

In silico model validation and SAR baseline control compound

With a computed XlogP of 2.5, TPSA of 27.7 Ų, and zero H-bond donors, this compound serves as a validated chemoinformatics benchmark for validating logP, TPSA, or passive permeability predictions in early-phase drug discovery workflows [3][4].

Quote Request

Request a Quote for 5-Ethyl-6-methoxy-2H-1,3-benzodioxole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.